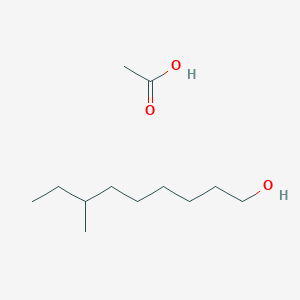

Acetic acid;7-methylnonan-1-ol

CAS No.: 83375-80-8

Cat. No.: VC19309092

Molecular Formula: C12H26O3

Molecular Weight: 218.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83375-80-8 |

|---|---|

| Molecular Formula | C12H26O3 |

| Molecular Weight | 218.33 g/mol |

| IUPAC Name | acetic acid;7-methylnonan-1-ol |

| Standard InChI | InChI=1S/C10H22O.C2H4O2/c1-3-10(2)8-6-4-5-7-9-11;1-2(3)4/h10-11H,3-9H2,1-2H3;1H3,(H,3,4) |

| Standard InChI Key | DYLKDSJFGYBFJL-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)CCCCCCO.CC(=O)O |

Introduction

Structural Characteristics and Nomenclature

Molecular Composition and Isomerism

Comparisons to PubChem entries reveal parallels:

-

Acetic acid;7-methyl-3-methylideneoct-6-en-2-ol (C₁₂H₂₂O₃, MW 214.30 g/mol ) features a bicyclic alcohol esterified with acetic acid.

-

Geranyl acetate (C₁₂H₂₀O₂, MW 196.29 g/mol ), an ester of geraniol, demonstrates how branched terpene alcohols form stable acetates.

These analogs suggest that 7-methylnonan-1-ol likely adopts a branched nonanol structure with a methyl group at the seventh carbon. Steric effects from branching may influence reactivity and physical properties, such as boiling point and solubility.

Synthesis Pathways

Industrial-Scale Production

Industrial methods for analogous compounds, such as 2-coumaranone (a lactone derivative), involve aldol condensation and dehydrogenation . For example:

-

Cyclohexanone and glyoxylic acid undergo aldol condensation to form cis-2-oxocyclohexylidene acetic acid.

-

Dehydration yields an enollactone intermediate.

-

Vapor-phase dehydrogenation over a palladium catalyst produces the final product .

Adapting this for 7-methylnonan-1-ol would require optimizing catalysts to accommodate its longer carbon chain and branching.

Physicochemical Properties

Boiling Point and Solubility

Based on geranyl acetate (BP 242–245°C ), 7-methylnonyl acetate is expected to have a boiling point >200°C due to increased molecular weight and branching. Solubility in polar solvents (e.g., ethanol, diethyl ether) would be moderate, while hydrophobicity rises with chain length.

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands near 1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O ester stretch).

-

NMR: Protons on the acetate methyl group (~2.05 ppm, singlet) and alcohol-derived methyl branches (~0.85–1.40 ppm).

Applications and Industrial Relevance

Flavor and Fragrance Industry

Geranyl acetate, a key fragrance compound , underscores the role of branched acetates in perfumery. 7-Methylnonyl acetate could similarly serve as a floral or fruity note, though its commercial adoption remains speculative without empirical data.

Pharmaceutical Precursors

2-Coumaranone derivatives are precursors to antiarrhythmics (e.g., dronedarone) and fungicides (e.g., azoxystrobin) . The hypothetical 7-methylnonyl acetate might undergo analogous transformations, such as nitration or amidation, to yield bioactive molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume